molecular formula C19H21BrN2O3S B3971131 2-{[(4-bromophenyl)carbonyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(4-bromophenyl)carbonyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B3971131
M. Wt: 437.4 g/mol
InChI Key: ARLIRWMRYDIEDS-UHFFFAOYSA-N
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Description

2-{[(4-bromophenyl)carbonyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-bromophenyl)carbonyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Bromophenyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the bromophenyl group to the benzothiophene core.

    Amidation Reaction: The final step involves the formation of the amide bond through a reaction between the carboxylic acid group on the benzothiophene core and the amine group on the bromophenyl derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the bromophenyl group suggests potential interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[(4-bromophenyl)carbonyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or modulating their activity. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the amide bond could form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-bromophenyl)carbonyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its combination of a benzothiophene core with a bromophenyl group and an amide linkage

Properties

IUPAC Name

2-[(4-bromobenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O3S/c1-25-11-10-21-18(24)16-14-4-2-3-5-15(14)26-19(16)22-17(23)12-6-8-13(20)9-7-12/h6-9H,2-5,10-11H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLIRWMRYDIEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-bromophenyl)carbonyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-{[(4-bromophenyl)carbonyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
2-{[(4-bromophenyl)carbonyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
2-{[(4-bromophenyl)carbonyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 5
Reactant of Route 5
2-{[(4-bromophenyl)carbonyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
2-{[(4-bromophenyl)carbonyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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